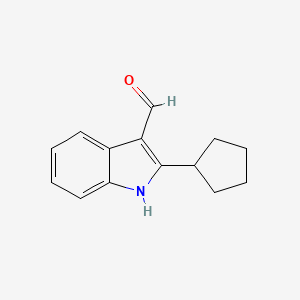

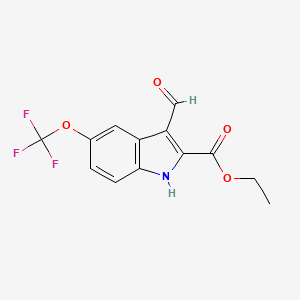

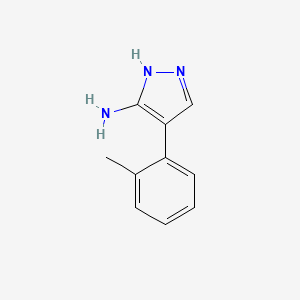

2-cyclopentyl-1H-indole-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-cyclopentyl-1H-indole-3-carbaldehyde” is a derivative of “1H-indole-3-carbaldehyde”, also known as indole-3-aldehyde and 3-formylindole . It is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .

Synthesis Analysis

The synthesis of indole-3-carbaldehyde derivatives, such as “2-cyclopentyl-1H-indole-3-carbaldehyde”, typically involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzyme Cytochrome P450 (CYP) 71B6 has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde .Chemical Reactions Analysis

Indole-3-carbaldehyde, the parent compound of “2-cyclopentyl-1H-indole-3-carbaldehyde”, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .科学的研究の応用

Synthesis and Catalysis

Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization offers a straightforward approach, achieving products in good to excellent yields. This process is significant for its operational simplicity and efficiency across a range of substrates, highlighting the catalytic versatility of gold in synthesizing complex indole structures (Kothandaraman et al., 2011).

Microwave-Assisted Synthesis : The microwave-assisted synthesis of indole-based chromene derivatives showcases an efficient one-pot cyclocondensation reaction. This method stands out for its high yield, selectivity, and shorter reaction time, emphasizing the role of microwave irradiation in enhancing synthetic processes (Kathrotiya & Patel, 2012).

Copper-Catalyzed Benzannulation : A copper-catalyzed, three-component formal [3+1+2] benzannulation for synthesizing carbazoles and indoles demonstrates an efficient approach to polycyclic compounds. This method features high atom economy and uses inexpensive catalysts and oxidants, providing a broad substrate scope (Guo et al., 2020).

Biological Activity

Antimicrobial and Antiproliferative Properties : Indole derivatives synthesized through various methods have been explored for their antimicrobial and antiproliferative activities. For instance, 2-cyanoethanthioamide reacted with 1H-indole-3-carbaldehyde to yield compounds evaluated for antimicrobial activity, indicating the potential of indole derivatives in medical chemistry (Attaby et al., 2007).

Synthesis of Indole-Coumarin Hybrids : The synthesis of indole-coumarin hybrids, aimed at anticancer applications, demonstrates the innovative combination of two bioactive frameworks. These hybrids show promising anticancer activities, underscoring the potential of designing novel therapeutic agents by merging different pharmacophores (Kamath et al., 2015).

作用機序

将来の方向性

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, the study and application of “2-cyclopentyl-1H-indole-3-carbaldehyde” and similar compounds could be a promising area for future research.

特性

IUPAC Name |

2-cyclopentyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJLWGDYSIBBQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

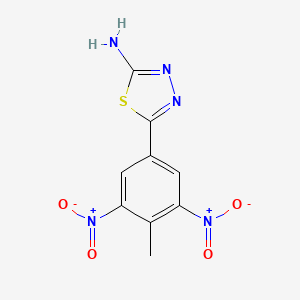

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

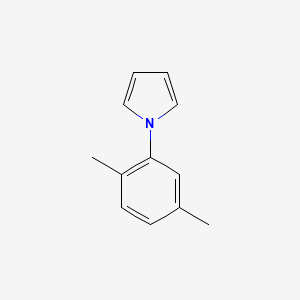

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

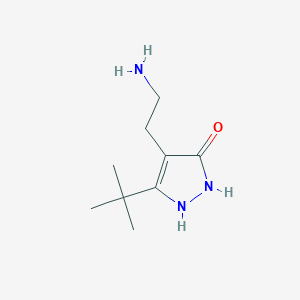

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)